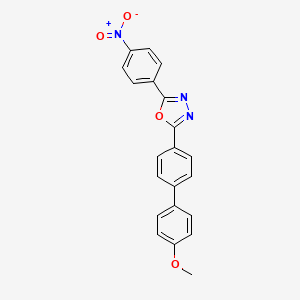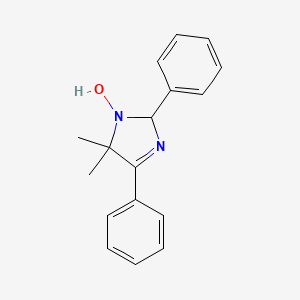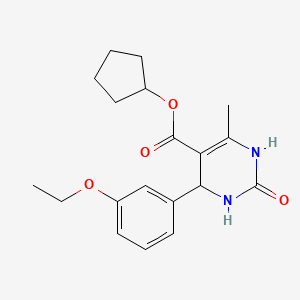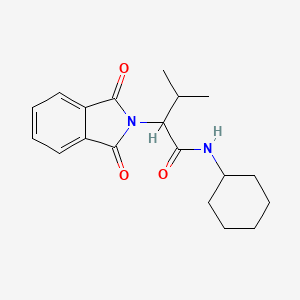![molecular formula C12H23NO B4934223 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol](/img/structure/B4934223.png)
2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound is commonly referred to as CH-223191 and is a selective antagonist of the aryl hydrocarbon receptor (AhR). The AhR is a transcription factor that plays a crucial role in the regulation of various biological processes, including immune response, cell differentiation, and metabolism. CH-223191 has been used extensively in scientific research to investigate the role of AhR in various physiological and pathological conditions.
Mecanismo De Acción
CH-223191 is a selective antagonist of 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol, meaning that it binds to 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol and prevents its activation by other ligands. 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol is activated by various environmental toxins, such as dioxins and polycyclic aromatic hydrocarbons, as well as endogenous ligands, such as tryptophan metabolites. Upon activation, 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol translocates to the nucleus and regulates the expression of various genes. CH-223191 prevents the activation of 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol by these ligands, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
CH-223191 has been shown to have various biochemical and physiological effects. In vitro studies have shown that CH-223191 inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that CH-223191 reduces the severity of autoimmune diseases, such as experimental autoimmune encephalomyelitis and collagen-induced arthritis. CH-223191 has also been shown to improve insulin sensitivity and glucose metabolism in animal models of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CH-223191 in lab experiments is its selectivity for 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol. CH-223191 specifically targets 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol and does not affect other signaling pathways, making it a valuable tool for investigating the role of 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol in various biological processes. However, one limitation of using CH-223191 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research involving CH-223191. One area of interest is the role of 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol in the regulation of gut microbiota and its impact on host metabolism. Another area of interest is the use of CH-223191 in combination with other drugs to treat autoimmune diseases and cancer. Additionally, further investigation is needed to determine the long-term effects of CH-223191 on physiological processes.
Métodos De Síntesis
The synthesis of CH-223191 involves the reaction of 3-cyclohexen-1-ylmethylamine with propyl chloroformate, followed by the addition of ethylene glycol. The reaction is carried out under anhydrous conditions, and the product is purified by column chromatography. The yield of CH-223191 is typically around 50%.
Aplicaciones Científicas De Investigación
CH-223191 has been used extensively in scientific research to investigate the role of 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol in various physiological and pathological conditions. 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol has been shown to play a crucial role in the regulation of immune response, cell differentiation, and metabolism. CH-223191 has been used to investigate the role of 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol in the development of autoimmune diseases, cancer, and metabolic disorders.
Propiedades
IUPAC Name |
2-[cyclohex-3-en-1-ylmethyl(propyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-8-13(9-10-14)11-12-6-4-3-5-7-12/h3-4,12,14H,2,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFKDGVKKZUFCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1CCC=CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)
![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)


![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4934190.png)


![1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4934214.png)

![8-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4934236.png)

![1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4934256.png)
